
2,6-Dibromo-3-fluoroisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-3-fluoroisonicotinic acid is a chemical compound with the molecular formula C6H2Br2FNO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 are replaced by bromine atoms, and the hydrogen atom at position 3 is replaced by a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-fluoroisonicotinic acid typically involves the bromination and fluorination of isonicotinic acid. One common method is the direct bromination of 3-fluoroisonicotinic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2,6-Dibromo-3-fluoroisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol under reflux conditions.
Major Products
Substitution Reactions: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dihydro derivatives.
Coupling Reactions: Formation of biaryl compounds.
科学的研究の応用
2,6-Dibromo-3-fluoroisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,6-Dibromo-3-fluoroisonicotinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its molecular targets. The exact pathways involved would vary based on the biological context and the specific target molecules.
類似化合物との比較
Similar Compounds
2,6-Dibromoisonicotinic acid: Lacks the fluorine atom at position 3, which may affect its reactivity and binding properties.
3-Fluoroisonicotinic acid: Lacks the bromine atoms at positions 2 and 6, resulting in different chemical and biological properties.
2,6-Dichloro-3-fluoroisonicotinic acid: Chlorine atoms replace the bromine atoms, potentially altering its reactivity and applications.
Uniqueness
2,6-Dibromo-3-fluoroisonicotinic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric effects. These substituents can enhance the compound’s reactivity and specificity in various chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
特性
分子式 |
C6H2Br2FNO2 |
|---|---|
分子量 |
298.89 g/mol |
IUPAC名 |
2,6-dibromo-3-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H2Br2FNO2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,(H,11,12) |
InChIキー |
AHCOQZKMUIDGFX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(N=C1Br)Br)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14780858.png)
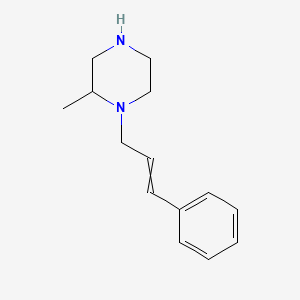
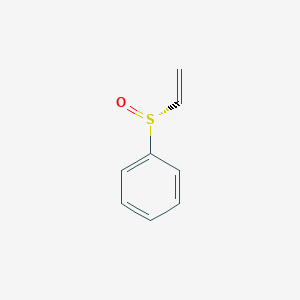

![1-[(2E)-but-2-en-2-yl]-4-chloro-2-methanesulfonylbenzene](/img/structure/B14780895.png)
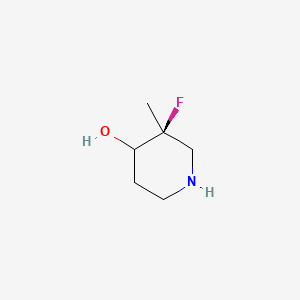
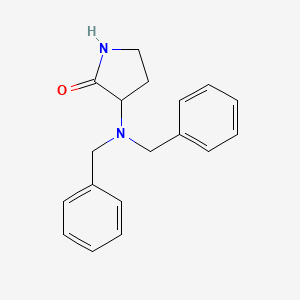
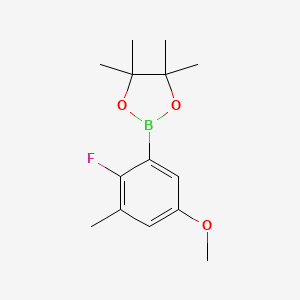
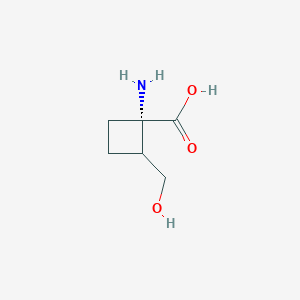
![1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde](/img/structure/B14780922.png)
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14780926.png)
![4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid](/img/structure/B14780927.png)
![6-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,6-dihydrobenzimidazol-2-one](/img/structure/B14780945.png)
![3-[(5S,10R,13R,14S)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14780946.png)
